Piperazine-d8 Dihydrochloride

Description

BenchChem offers high-quality Piperazine-d8 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-d8 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVIJWRCGSYCMB-VHGLFXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678653 |

Source

|

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849482-21-9 |

Source

|

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quintessential Standard: A Technical Guide to Piperazine-d8 Dihydrochloride in Bioanalytical Research

This guide provides an in-depth exploration of Piperazine-d8 Dihydrochloride, a critical tool in modern drug development and bioanalysis. We will delve into the fundamental principles that make this stable isotope-labeled compound an indispensable internal standard for mass spectrometry-based quantification, particularly in the realm of pharmacokinetics and metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the precision, accuracy, and reliability of their bioanalytical methods.

The Principle of Isotopic Reinforcement: Why Deuterium Labeling is a Game-Changer

In the precise world of quantitative bioanalysis, especially when dealing with complex biological matrices like plasma or urine, accuracy is paramount. The core challenge lies in accounting for variability during sample processing and analysis.[1][2] This is where stable isotope-labeled (SIL) internal standards, such as Piperazine-d8 Dihydrochloride, become the gold standard.[1][3]

The strategic replacement of eight hydrogen atoms with their heavier, stable isotope, deuterium, imparts a critical analytical advantage without significantly altering the compound's chemical properties.[3][4] The deuterated and non-deuterated (analyte) forms of piperazine are expected to behave almost identically during extraction, chromatography, and ionization.[3] This co-elution is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components in the sample matrix—which can significantly impact the accuracy of quantification.[5][6]

While chemically similar, the mass difference between Piperazine-d8 Dihydrochloride and the native piperazine allows them to be distinctly detected by a mass spectrometer.[3][7] This enables the instrument to measure the ratio of the analyte to the known concentration of the internal standard, thereby correcting for any variations during the analytical process and ensuring highly reliable results.[1][2]

Core Applications of Piperazine-d8 Dihydrochloride in Research

Piperazine-d8 Dihydrochloride is a deuterated derivative of piperazine dihydrochloride, where eight hydrogen atoms have been replaced by deuterium.[4] This isotopic labeling makes it an invaluable tool in several research areas:

-

Pharmacokinetic (PK) Studies: It is extensively used to understand the absorption, distribution, metabolism, and excretion (ADME) of piperazine-based drugs.[4][8][9] By spiking biological samples with a known amount of the deuterated standard, researchers can accurately quantify the concentration of the active pharmaceutical ingredient (API) over time.[3][10]

-

Metabolic Studies: The compound is employed to trace the metabolic pathways of piperazine and its derivatives within biological systems.[4][7][11] The deuterium label acts as a tracer, allowing for the identification and quantification of various metabolites.[7]

-

Bioanalytical Method Validation: During the development and validation of new analytical methods for piperazine-containing compounds, Piperazine-d8 Dihydrochloride serves as a reliable internal standard to ensure the method's accuracy, precision, and robustness.[12]

-

Mass Spectrometry Internal Standard: In quantitative mass spectrometry, it acts as an ideal internal standard, improving the accuracy and precision of measurements by correcting for variations in sample preparation and instrument response.[4][7]

Experimental Workflow: A Practical Guide to Utilizing Piperazine-d8 Dihydrochloride

The following section outlines a typical bioanalytical workflow for the quantification of a piperazine-based drug in human plasma using Piperazine-d8 Dihydrochloride as an internal standard.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of the piperazine-based drug (analyte) and Piperazine-d8 Dihydrochloride (internal standard) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution. These will be used to create the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[12]

-

Sample Aliquoting: Aliquot 100 µL of plasma sample (calibration standards, quality controls, and unknown samples) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, except for the blank matrix samples.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for bioanalysis.[6]

-

Chromatographic Separation: Inject an aliquot of the prepared sample onto a suitable HPLC or UHPLC column (e.g., C18) to separate the analyte and internal standard from other matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.

-

Mass Spectrometric Detection: The eluent from the column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific mass transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

Visualizing the Bioanalytical Workflow

Caption: A generalized workflow for the bioanalytical quantification of piperazine-based drugs.

Data Analysis and Quantification

The cornerstone of accurate quantification lies in the analysis of the data generated by the LC-MS/MS system.

-

Peak Integration: The chromatographic peaks for both the analyte and the internal standard are integrated to determine their respective peak areas.

-

Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in the calibration standards. A linear regression analysis is typically applied.

-

Quantification of Unknowns: The concentration of the analyte in the unknown samples is then determined by interpolating their measured peak area ratios from the calibration curve.

Quantitative Data at a Glance

The following table summarizes hypothetical yet representative mass spectrometry parameters for the analysis of piperazine and its deuterated internal standard. Actual values may vary depending on the specific instrumentation and experimental conditions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Piperazine (Analyte) | 87.1 | 44.1 | Positive ESI |

| Piperazine-d8 (IS) | 95.1 | 49.1 | Positive ESI |

The Kinetic Isotope Effect: A Deeper Dive

While the primary role of Piperazine-d8 Dihydrochloride is as an internal standard, the concept of deuteration also has significant implications in drug metabolism itself. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[13] This difference in bond strength can lead to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect (KIE).[13][14]

In drug discovery, this effect can be intentionally leveraged to create "deuterated drugs" with improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.[13][14] While not the primary use of Piperazine-d8 Dihydrochloride as an internal standard, this principle underscores the profound impact of isotopic substitution in pharmaceutical sciences.[8][9][14]

Conclusion

Piperazine-d8 Dihydrochloride stands as a testament to the power of stable isotope labeling in modern bioanalytical research. Its role as an internal standard is pivotal for achieving the high levels of accuracy and precision demanded in pharmacokinetic and metabolic studies. By understanding the principles behind its application and adhering to rigorous analytical workflows, researchers can ensure the integrity and reliability of their data, ultimately contributing to the development of safer and more effective medicines.

References

- A Comparative Guide to the Applications of Deuterated Piperazine Derivatives. Benchchem. [URL: https://www.benchchem.

- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [URL: https://crimsonpublishers.com/amms/pdf/AMMS.000530.pdf]

- Piperazine-d8 Dihydrochloride | 849482-21-9. Benchchem. [URL: https://www.benchchem.com/product/piperazine-d8-dihydrochloride]

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-2l10kh0z]

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [URL: https://www.waters.

- Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac504225v]

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [URL: https://acanthusresearch.com/designing-stable-isotope-labeled-internal-standards/]

- Buy Piperazine-d8 Dihydrochloride | 849482-21-9. Smolecule. [URL: https://www.smolecule.com/cas-849482-21-9.html]

- SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES. University of Saskatchewan. [URL: https://harvest.usask.ca/handle/10388/etd-09182008-154034]

- Piperazine | CAS#:849482-21-9. Chemsrc. [URL: https://www.chemsrc.com/en/cas/849482-21-9_1051510.html]

- Piperazine D8. MySkinRecipes. [URL: https://myskinrecipes.com/shop/ols/products/piperazine-d8]

- Piperazine-d8 Dihydrochloride | CAS 849482-21-9. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/piperazine-d8-dihydrochloride-849482-21-9]

- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8961352/]

- Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-64793-LC-MS-Drugs-Abuse-ASMS2016-PN64793-EN.pdf]

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

- Deuterated Drug Molecules: Perfecting the Gamechanger. Neuland Labs. [URL: https://neulandlabs.com/deuterated-drug-molecules-perfecting-the-gamechanger/]

- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. SAGE Journals. [URL: https://journals.sagepub.com/doi/pdf/10.1177/1060028018790334]

- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30101622/]

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Piperazines_2013_EN.pdf]

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [URL: https://www.researchgate.

- Piperazine-d8 Dihydrochloride. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Piperazine-d8-Dihydrochloride/p/TRC-P480102]

- A Comparative Guide to the Bioanalytical Validation of Phenylpiperazines in Plasma. Benchchem. [URL: https://www.benchchem.

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. scispace.com [scispace.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. waters.com [waters.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 11. Piperazine D8 [myskinrecipes.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

Piperazine-d8 Dihydrochloride chemical properties and structure

An In-Depth Technical Guide to Piperazine-d8 Dihydrochloride: Properties, Structure, and Applications

This guide provides an in-depth technical overview of Piperazine-d8 Dihydrochloride, a critical tool for researchers, scientists, and professionals in drug development. We will move beyond a simple data sheet to explore its fundamental chemical properties, the rationale behind its synthesis and application, and detailed protocols for its use, ensuring a thorough understanding of its value in modern analytical and metabolic research.

Introduction: The Significance of Isotopic Labeling

Piperazine-d8 Dihydrochloride is the deuterated form of Piperazine Dihydrochloride, where eight hydrogen atoms on the piperazine ring have been replaced by their stable, heavier isotope, deuterium.[1][2] This isotopic substitution, while seemingly minor, imparts unique physicochemical properties that make it an invaluable tool in analytical chemistry and pharmacology.[2] The core value of Piperazine-d8 Dihydrochloride lies in its ability to serve as a highly effective internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.[1][3] Its chemical behavior is nearly identical to its non-deuterated (protio) counterpart, allowing it to navigate analytical and biological systems in the same manner, yet its increased mass makes it distinctly identifiable by a mass spectrometer.

The piperazine ring itself is a ubiquitous structural motif in medicinal chemistry, found in a wide array of pharmaceuticals.[4][5] This prevalence makes its deuterated analog essential for the development and analysis of numerous drug candidates.

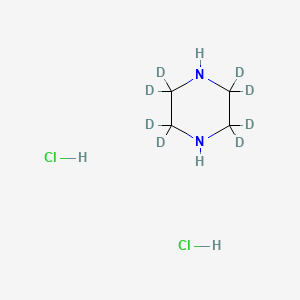

Chemical Structure and Physicochemical Properties

The fundamental structure of Piperazine-d8 Dihydrochloride is a six-membered saturated heterocycle containing two nitrogen atoms at opposite (1 and 4) positions.[1] In this specific isotopologue, all eight hydrogen atoms attached to the carbon framework are replaced with deuterium.[1]

-

IUPAC Name: 2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride[1][6]

-

Molecular Formula: C₄D₈H₂N₂·2HCl[7]

The dihydrochloride salt form is crucial as it significantly enhances the compound's aqueous solubility and improves its stability and handling properties as a crystalline solid, making it ideal for the precise preparation of analytical standards.[1]

Structural Representation

Caption: Chemical structure of Piperazine-d8 Dihydrochloride.

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 849482-21-9 | [1][2][7] |

| Molecular Formula | C₄D₈H₂N₂·2HCl | [7] |

| Molecular Weight | 167.11 g/mol | [1][8][9] |

| Appearance | White to cream-colored solid/powder | [10] |

| Melting Point | >240 °C or >300 °C (lit.) | [2] |

| Isotopic Purity | ≥98 atom % D | [9] |

| Chemical Purity | ≥98% | [9] |

| Mass Shift vs. Unlabeled | M+8 | [9] |

| Solubility | Excellent solubility in water | [1] |

Synthesis and Structural Confirmation

Synthesis: The industrial synthesis of Piperazine-d8 Dihydrochloride typically involves the catalytic exchange of hydrogen for deuterium on the piperazine molecule.[1] This process is generally achieved by reacting piperazine with deuterium gas (D₂) at elevated temperatures (150–250°C) and pressures (30–100 bar) in the presence of a transition metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[2] Following deuteration, the free base is converted to the dihydrochloride salt by reacting it with hydrochloric acid (HCl), often in a deuterated solvent like D₂O to prevent isotopic dilution.[2][11]

Structural Confirmation: The identity and purity of the final product are validated using a combination of analytical techniques.

-

Mass Spectrometry (MS): This is the primary method for confirming isotopic incorporation. A successful synthesis is verified by observing a mass shift of +8 Daltons compared to the non-deuterated piperazine standard.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR confirms the positions of deuterium incorporation. The absence or significant reduction of proton signals at the C2, C3, C5, and C6 positions, coupled with the characteristic splitting patterns from deuterium coupling, provides definitive structural proof.[1][2]

Core Applications in Drug Discovery and Development

The utility of Piperazine-d8 Dihydrochloride stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This means that reactions involving the cleavage of this bond, such as cytochrome P450-mediated metabolism, can occur at a slower rate for the deuterated compound.[2] While this effect is leveraged in "deuterium switch" drug development, the primary application for this specific molecule is as an analytical standard.[2][12]

Internal Standard in Quantitative Mass Spectrometry

In bioanalytical studies, particularly pharmacokinetics, researchers must accurately measure the concentration of a drug in complex biological matrices like plasma or urine. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this task.[13]

The Causality of Using a Stable Isotope-Labeled (SIL) Internal Standard: An ideal internal standard (IS) should behave identically to the analyte during sample extraction, chromatography, and ionization, but be clearly distinguishable by the detector. Piperazine-d8 Dihydrochloride is nearly perfect for this role when quantifying a piperazine-containing drug.

-

Extraction & Recovery: It has the same polarity and chemical properties as the unlabeled analyte, ensuring it is lost or recovered at the same rate during sample preparation steps like protein precipitation or liquid-liquid extraction. This corrects for variability in sample handling.

-

Chromatographic Co-elution: It has virtually the same retention time as the analyte, meaning it elutes from the LC column at the same moment. This ensures that any matrix effects (suppression or enhancement of ionization) experienced by the analyte are also experienced by the IS, allowing for accurate correction.[13]

-

Mass Spectrometric Distinction: Despite co-eluting, its +8 Da mass difference allows the mass spectrometer to detect it on a separate channel, providing a distinct signal for quantification.

Workflow for LC-MS Quantification

Caption: Standard workflow for bioanalysis using a deuterated internal standard.

Tracer in Metabolic Studies

Piperazine-d8 Dihydrochloride is used to investigate the metabolic fate of piperazine-containing drugs (ADME: Absorption, Distribution, Metabolism, and Excretion).[1][2] By administering the deuterated compound, researchers can use mass spectrometry to track the appearance of deuterated metabolites in various biological compartments. This allows for the unambiguous identification of metabolic pathways without interference from endogenous molecules.[1]

Experimental Protocol: Quantification of a Piperazine-Containing Drug in Human Plasma

This protocol outlines a general, self-validating system for quantifying a hypothetical piperazine-containing drug ("Drug-X") using Piperazine-d8 Dihydrochloride as an internal standard (IS).

Objective: To determine the concentration of Drug-X in human plasma samples.

Methodology: Protein precipitation followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Drug-X reference standard

-

Piperazine-d8 Dihydrochloride (Internal Standard)

-

LC-MS grade acetonitrile (ACN) and methanol (MeOH)

-

LC-MS grade formic acid

-

Human plasma (K₂EDTA as anticoagulant)

-

Ultrapure water

2. Preparation of Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Drug-X and the IS in separate volumetric flasks using methanol.

-

IS Working Solution (100 ng/mL): Serially dilute the IS primary stock solution in 50:50 ACN:water. The concentration is chosen to yield a robust signal in the final sample.

-

Calibration Standards (0.1 to 1000 ng/mL): Serially dilute the Drug-X primary stock to create working solutions. Spike these into blank human plasma to create a calibration curve with at least 8 non-zero points.

3. Sample Preparation (Protein Precipitation):

-

Causality: This is the fastest and simplest method to remove the majority of plasma proteins, which would otherwise foul the LC column and mass spectrometer.

-

Aliquot 50 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Working Solution (100 ng/mL) in acetonitrile to each tube. The ACN acts as the precipitating agent. The IS is added early to account for any variability in the subsequent steps.

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for injection.

4. LC-MS/MS Instrument Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for small molecule analysis.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rationale: The formic acid aids in the positive ionization of the basic nitrogen atoms on the piperazine ring.

-

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B to elute the analyte, and then re-equilibrate. (Total run time ~3-5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source in positive mode.

-

MRM Transitions:

-

Drug-X: Q1 (Precursor Ion [M+H]⁺) → Q3 (Product Ion)

-

IS (Piperazine-d8): Q1 (e.g., m/z 95.1 for the free base [M+H-d8]⁺) → Q3 (e.g., m/z 74.1)

-

Note: The exact m/z values must be determined by infusing the pure compounds.

-

5. Data Analysis:

-

Integrate the chromatographic peaks for both the Drug-X and IS MRM transitions.

-

Calculate the Peak Area Ratio (Drug-X Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Drug-X in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Conclusion

Piperazine-d8 Dihydrochloride is more than just a labeled chemical; it is a precision tool that enables accuracy and confidence in the drug development process. Its role as an internal standard in bioanalytical assays is fundamental to generating reliable pharmacokinetic data required for regulatory submissions.[3][13] Furthermore, its application in metabolic studies provides clear insights into the biotransformation of piperazine-containing drug candidates.[1][2] The combination of its robust chemical properties, straightforward synthesis, and critical analytical applications ensures that Piperazine-d8 Dihydrochloride will remain an essential compound in the toolkit of pharmaceutical scientists.

References

-

Hexonsynth. (n.d.). Instock: Piperazine-D8 Dihydrochloride. Available from: [Link]

-

PubChem. (n.d.). Piperazine Dihydrochloride. In PubChem Compound Summary for CID 8893. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic applications Synthesis of piperazine-d8-containing pharmaceuticals from piperazine-d8 hydrochloride. Available from: [Link]

-

Wójcik, M., & Rojkiewicz, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC, PubMed Central. Available from: [Link]

-

PubChem. (n.d.). (2,2,3,3,5,5,6,6-

ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_8)Piperazine--hydrogen chloride (1/2). In PubChem Compound Summary for CID 49849345. Available from: [Link] -

Chemsrc. (2025, August 21). Piperazine | CAS#:849482-21-9. Available from: [Link]

-

Wróbel, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

-

Gribi, R., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, PubMed. Available from: [Link]

-

ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

Sources

- 1. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. hexonsynth.com [hexonsynth.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | C4H12Cl2N2 | CID 49849345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine-d8 Dihydrochloride | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. 哌嗪-2,2,3,3,5,5,6,6-d8 二盐酸盐 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Imperative of Isotopic Labeling in Modern Drug Development

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Piperazine-d8 Dihydrochloride

In the landscape of pharmaceutical research, understanding a drug candidate's metabolic fate is not merely a regulatory checkbox; it is a cornerstone of developing safer and more effective medicines. The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, provides a powerful lens through which to view metabolic pathways. This process, known as deuteration, leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can retard metabolic cleavage by enzymes like the cytochrome P450 family.[1] This subtle modification can lead to a more favorable pharmacokinetic profile, including a longer half-life and a reduction in potentially toxic metabolites.[1]

Piperazine-d8 Dihydrochloride (C₄D₈H₂N₂·2HCl) is a deuterated analogue of piperazine, a core scaffold in numerous blockbuster drugs.[1][2] Its primary application is as an indispensable internal standard for quantitative analysis by mass spectrometry (MS) in drug metabolism and pharmacokinetic (DMPK) studies.[2][3][4] Its mass shift of +8 atomic mass units relative to the unlabeled compound allows for precise and unambiguous quantification of the parent drug and its metabolites in complex biological matrices.

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of high-purity Piperazine-d8 Dihydrochloride. We will move beyond a simple recitation of steps to explore the underlying chemical principles and rationale, equipping researchers with the knowledge to not only replicate this synthesis but also to adapt and troubleshoot similar isotopic labeling challenges.

Part 1: Strategic Approaches to the Synthesis of Piperazine-d8

The synthesis of Piperazine-d8 can be broadly categorized into two primary strategies:

-

Direct Hydrogen-Deuterium Exchange (HDE): This "top-down" approach involves exchanging the hydrogen atoms of a pre-existing piperazine ring with deuterium from a deuterium source.

-

De Novo Synthesis from Deuterated Precursors: This "bottom-up" strategy involves constructing the piperazine ring from smaller, already deuterated building blocks.

While direct HDE appears simpler, achieving complete and specific deuteration without significant byproducts can be challenging. Catalytic methods often require harsh conditions of high temperature and pressure and may yield a distribution of isotopologues.[2][5]

Therefore, this guide will focus on a more robust and controllable de novo synthesis. Our chosen route proceeds via the reduction of a deuterated piperazine-2,5-dione intermediate. This method offers superior control over the sites of deuteration and consistently yields high isotopic purity.[3][6][7]

Overall Synthetic Workflow

The multi-step synthesis is designed for clarity and control at each stage, from the commercially available starting material to the final, analytically pure product.

Caption: High-level workflow for the de novo synthesis of Piperazine-d8 Dihydrochloride.

Part 2: Experimental Protocols & Mechanistic Insights

Synthesis of Piperazine-2,5-dione-d6 Precursor

The foundational step is the creation of the deuterated heterocyclic core. While various methods exist for synthesizing piperazine-2,5-diones (also known as diketopiperazines or DKPs), a common approach involves the cyclization of dipeptides or their derivatives.[8] For our purpose, the self-condensation of a deuterated amino acid ester, such as ethyl glycinate-d2, provides a direct path.

Protocol 1: Synthesis of Piperazine-2,5-dione-d6

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl glycinate-d2 hydrochloride (1.0 eq). Suspend the solid in absolute ethanol.

-

Base Addition: Cool the suspension in an ice bath and slowly add a solution of sodium ethoxide (1.1 eq) in ethanol. Causality: The base deprotonates the amine hydrochloride to generate the free amino ester, which is necessary for nucleophilic attack.

-

Cyclization: Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. A white precipitate of the piperazine-2,5-dione will form.

-

Isolation: Cool the mixture to room temperature and then further in an ice bath. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and soluble impurities. Dry the product under vacuum to yield Piperazine-2,5-dione-d6 as a white crystalline solid.

Reduction of Piperazine-2,5-dione-d6 to Piperazine-d8

This is the critical step where the final two deuterium atoms are introduced and the dione is fully reduced to the saturated piperazine ring. The choice of reducing agent is paramount. Lithium aluminum deuteride (LiAlD₄) is a powerful deuteride donor, capable of reducing the amide carbonyls to deuterated methylene (CD₂) groups.[3][6][7]

Protocol 2: LiAlD₄ Reduction to Piperazine-d8

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) equipped with a dropping funnel, reflux condenser, and magnetic stirrer. Causality: LiAlD₄ reacts violently with water. Anhydrous conditions are absolutely essential for safety and to prevent quenching of the reagent.

-

Reagent Suspension: Carefully suspend Lithium aluminum deuteride (LiAlD₄, ~2.5 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: In a separate flask, dissolve the Piperazine-2,5-dione-d6 (1.0 eq) from Protocol 1 in anhydrous THF. Gently warm if necessary to fully dissolve, then cool to room temperature. Transfer this solution to the dropping funnel.

-

Controlled Reaction: Cool the LiAlD₄ suspension in an ice bath. Add the dione solution dropwise from the funnel at a rate that maintains a gentle reflux. Causality: The reduction is highly exothermic. Slow, controlled addition prevents the reaction from becoming dangerously vigorous.

-

Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-18 hours to ensure complete reduction.

-

Quenching (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Quench the excess LiAlD₄ by the slow, dropwise addition of D₂O, followed by a 15% sodium hydroxide solution in D₂O, and finally more D₂O. Causality: This specific quenching procedure (Fieser method) is designed to precipitate the aluminum salts as a granular solid, which is much easier to filter than the gelatinous precipitate formed by other methods.

-

Isolation of Free Base: Filter the granular solids through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrate and washings.

-

Purification: Remove the THF solvent under reduced pressure. The resulting crude Piperazine-d8 can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.

Caption: Simplified mechanism of the reduction of the dione to Piperazine-d8 using LiAlD₄.

Formation of Piperazine-d8 Dihydrochloride

The final step is the conversion of the purified, deuterated free base into its stable, water-soluble dihydrochloride salt.[2] Care must be taken during this step to prevent isotopic dilution (back-exchange) of the deuterium atoms.

Protocol 3: Dihydrochloride Salt Formation

-

Solution Preparation: Dissolve the purified Piperazine-d8 (1.0 eq) in a minimal amount of deuterated water (D₂O).

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous deuterium chloride (DCl) gas through the solution, or add a pre-prepared solution of DCl in D₂O, until the pH is strongly acidic (pH < 2). Causality: Using DCl and D₂O is critical to prevent the introduction of protons (¹H) which could lead to back-exchange and reduce the final isotopic purity.

-

Crystallization: The Piperazine-d8 Dihydrochloride will precipitate as a white solid. The crystallization can be encouraged by adding a co-solvent like deuterated isopropanol or by slowly evaporating the solvent.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration. Wash the crystals with a cold, anhydrous, aprotic solvent (e.g., diethyl ether) and dry thoroughly under high vacuum to remove all traces of D₂O and residual DCl.

Part 3: Quality Control and Data Validation

A synthesis is only as good as its analytical validation. For isotopically labeled compounds, two parameters are critical: chemical purity and isotopic enrichment.

Mass Spectrometry (MS)

MS is the definitive technique for confirming the success of the deuteration.

-

Objective: To confirm the molecular weight and determine the isotopic purity.

-

Method: Acquire a high-resolution mass spectrum (HRMS) using a technique like Electrospray Ionization (ESI).

-

Expected Results: The spectrum for the free base should show a molecular ion peak corresponding to the mass of C₄D₈H₂N₂. For the dihydrochloride, the observed ion will be for the protonated (or deuterated) free base. The isotopic distribution should confirm enrichment, with the M+8 peak being the base peak. Isotopic purity is calculated by comparing the intensity of the desired mass peak to any lower-mass isotopologues (M+7, M+6, etc.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and is a powerful tool for verifying the positions of deuteration.

-

¹H NMR: The proton NMR spectrum should be exceptionally clean. The only significant signals should be a broad peak for the two N-H protons (which will exchange with D₂O if used as the solvent) and any residual solvent peaks. The key diagnostic is the absence of signals in the aliphatic region (typically ~2.8-3.0 ppm for piperazine), confirming the replacement of all eight C-H protons with deuterium.

-

¹³C NMR: The carbon spectrum will show signals for the piperazine carbons, but they will appear as complex multiplets due to C-D coupling, and their intensity will be significantly reduced due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

-

²H NMR: Deuterium NMR will show a signal confirming the presence of deuterium atoms in the expected chemical environment.

Quantitative Data Summary

| Parameter | Target Value | Justification |

| Chemical Purity | >98% (by HPLC/NMR) | Ensures that the internal standard does not introduce interfering impurities into the analytical assay. |

| Isotopic Purity (Atom % D) | >98% | High isotopic enrichment is crucial to prevent mass spectral overlap between the standard and the analyte. |

| Molecular Weight (Free Base) | 94.18 g/mol | Theoretical mass of C₄D₈H₂N₂. |

| Molecular Weight (Dihydrochloride) | 167.11 g/mol [2] | Theoretical mass of C₄D₈H₂N₂·2HCl. |

| Appearance | White crystalline solid | Standard appearance for the pure dihydrochloride salt. |

| Solubility | Excellent in water (D₂O)[2] | The dihydrochloride salt form enhances aqueous solubility for easy handling and preparation of stock solutions.[2] |

Conclusion

The de novo synthesis of Piperazine-d8 Dihydrochloride via the reduction of a deuterated dione precursor represents a robust, controllable, and reliable method for producing high-purity material essential for modern pharmaceutical research. By understanding the causality behind each step—from the necessity of anhydrous conditions during reduction to the critical choice of deuterated reagents for salt formation—the researcher is empowered to execute this synthesis with confidence. The rigorous analytical validation described herein ensures that the final product meets the stringent requirements for use as an internal standard in regulated bioanalysis, ultimately contributing to the generation of high-quality data in the pursuit of safer and more effective therapeutics.

References

- Smolecule. (2023, August 15). Buy Piperazine-d8 Dihydrochloride | 849482-21-9.

- BenchChem. (2025). Synthesis of Deuterated N-Methylpiperazine: A Technical Guide.

- HARVEST (University of Saskatchewan). SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES.

- BenchChem. (2025). A Comparative Guide to the Applications of Deuterated Piperazine Derivatives.

- BenchChem. Piperazine-d8 Dihydrochloride | 849482-21-9.

-

Shetty, H. U., Hawes, E. M., & Midha, K. K. (1984). Synthesis of deuterium-labeled fluphenazine. Journal of Pharmaceutical Sciences, 73(1), 87–90. Available at: [Link]

- MedChemExpress. Piperazin-2-one-d6 | Stable Isotope.

- Sigma-Aldrich. Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride.

-

El-Faham, A., et al. (2024). Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. Tetrahedron, 153, 133838. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

- 3. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

An In-depth Technical Guide to the Physicochemical Characteristics of Deuterated Piperazine Compounds

Introduction: The Piperazine Scaffold and the Deuterium Advantage

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and acid-base properties make it a highly versatile scaffold, present in a vast array of pharmaceuticals targeting diverse therapeutic areas.[2] Piperazine exists as a white crystalline solid and is freely soluble in water.[1][2] As a diprotic base, its two pKa values (5.35 and 9.73 at 25°C) are critical for its behavior in physiological environments and its ability to form various salts, which can modulate properties like solubility and stability.[1][3]

In recent years, the strategic replacement of hydrogen with its stable, heavy isotope, deuterium (²H or D), has emerged as a powerful strategy in drug design.[4] This modification, known as deuteration, can significantly improve a drug's pharmacokinetic profile without altering its fundamental pharmacology.[5][6] The first deuterated drug approved by the FDA in 2017 was deutetrabenazine, a testament to the viability of this approach.[7][][9][10] The core principle underpinning this strategy is the Kinetic Isotope Effect (KIE) .[6][11] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and more stable.[6][12] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step, particularly oxidations by cytochrome P450 (CYP450) enzymes, are significantly slowed when a C-D bond is present.[6][11][13] This can lead to reduced metabolic clearance, longer drug half-life, and a more favorable safety profile by minimizing the formation of toxic metabolites.[4][5][6]

This technical guide provides a comprehensive examination of the core physical characteristics of deuterated piperazine compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how the subtle change in mass and bond energy imparted by deuterium manifests in measurable differences in thermal properties, crystal structure, solubility, and spectroscopic signatures.

The Structural Impact of Deuteration

The substitution of hydrogen with deuterium introduces subtle but significant changes to the molecular structure. While the overall chair conformation of the piperazine ring is preserved, the C-D bond is slightly shorter and stronger than the C-H bond.[6][12] This fundamental change influences intermolecular interactions and, consequently, the bulk physical properties of the material.

Sources

- 1. webqc.org [webqc.org]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. salamandra.net [salamandra.net]

- 6. isotope.com [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medium.com [medium.com]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Deuterium Labeling in Modern Pharmacokinetic Studies: A Technical Guide

For Immediate Release to the Scientific Community

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals on the strategic implementation of deuterium labeling to optimize and elucidate the pharmacokinetic properties of therapeutic candidates. We will move beyond a superficial overview to explore the causal mechanisms, field-proven experimental designs, and the critical role of bioanalytical validation that underpins the successful application of this powerful technique.

The Core Principle: Understanding the Deuterium Kinetic Isotope Effect (KIE)

The entire premise of using deuterium in pharmacokinetic modulation rests on a quantum mechanical phenomenon: the Kinetic Isotope Effect (KIE).[1] The substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D) creates a carbon-deuterium (C-D) bond that is fundamentally stronger and more stable than the original carbon-hydrogen (C-H) bond.[2][3]

-

Bond Strength: This increased stability arises from the lower zero-point vibrational energy of the C-D bond due to deuterium's greater mass.[3] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[]

-

Reaction Rate: When the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism—a common scenario in reactions mediated by Cytochrome P450 (CYP) enzymes—replacing that hydrogen with deuterium can significantly slow down the reaction rate.[5][6] This measurable difference in reaction rates is the KIE, expressed as the ratio kH/kD.[2]

This principle allows medicinal chemists to strategically "harden" a metabolically vulnerable position on a drug molecule, thereby altering its pharmacokinetic profile in a predictable and often beneficial manner.[1]

Diagram: The Kinetic Isotope Effect in CYP450 Metabolism

Caption: C-D bonds are stronger than C-H bonds, slowing CYP450 enzyme cleavage.

Key Applications in Pharmacokinetic Optimization

Strategic deuterium substitution can confer several advantages that directly address common challenges in drug development.[1]

Improving Metabolic Stability and Extending Half-Life

The most common application is to slow down the rate of metabolic clearance. By deuterating a known "soft spot"—a position on the molecule susceptible to rapid oxidative metabolism—the drug's residence time in the body can be extended.[2][3] This can lead to:

-

Longer Half-Life (t½): The drug remains at therapeutic concentrations for a longer period.

-

Increased Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration (e.g., once daily instead of twice daily), which can significantly improve patient compliance.[3][7]

The first FDA-approved deuterated drug, deutetrabenazine , exemplifies this principle.[3][8] By deuterating the two methoxy groups of tetrabenazine, which are primary sites of metabolism, its active metabolites exhibit a longer half-life, allowing for a lower total daily dose and more consistent plasma concentrations.[3][9]

Reducing Formation of Reactive or Toxic Metabolites

If a drug's metabolism produces a toxic or pharmacologically undesirable metabolite, deuterating the site of that metabolic transformation can be a powerful safety strategy.[1] By slowing the formation of the problematic byproduct, the drug's safety and tolerability profile can be markedly improved.[1][2]

Modulating Metabolic Pathways (Metabolic Shunting)

Deuteration can be used to redirect metabolism. By blocking a primary metabolic pathway, the drug may be shunted towards a secondary, more favorable pathway. This can be advantageous if the secondary pathway leads to the formation of a more active metabolite or avoids the production of an inactive or toxic one.[1]

Deuterated Molecules as Internal Standards in Bioanalysis

Beyond therapeutic modification, deuterium-labeled compounds are indispensable tools in quantitative bioanalysis, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[10] A stable isotopically labeled (SIL) internal standard (IS) is considered the gold standard for quantifying a drug in a biological matrix (e.g., plasma, urine).[11][12]

Why are deuterated internal standards superior?

-

Co-elution: A deuterated IS is chemically identical to the analyte and will therefore have nearly the same retention time (co-elute) in the chromatography system.[13]

-

Similar Extraction & Ionization: It mimics the analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and experiences similar ionization efficiency or suppression in the mass spectrometer's ion source.[13][14]

-

Correction for Variability: Because it behaves like the analyte, the SIL-IS can accurately correct for variability in sample handling, injection volume, and instrument response.[13][15]

The mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently.[13]

Diagram: Bioanalytical Workflow Using a Deuterated Internal Standard

Caption: Workflow for accurate drug quantification using a deuterated internal standard.

Experimental Design and Protocols

Leveraging deuterium labeling in a drug discovery program follows a logical progression from identification to validation.

Step-by-Step Protocol: Bioanalytical Method Using LC-MS/MS

This protocol outlines the essential steps for quantifying a deuterated drug (d-Drug) and its non-deuterated parent (h-Drug) in plasma, using a third, more heavily deuterated version as an internal standard (d-IS).

-

Objective: To determine the plasma concentrations of h-Drug and d-Drug following administration.

-

Materials:

-

Plasma samples from study subjects.

-

Certified reference standards of h-Drug, d-Drug, and d-IS.

-

Acetonitrile (ACN) with 0.1% formic acid.

-

Water with 0.1% formic acid.

-

96-well collection plates.

-

LC-MS/MS system (e.g., triple quadrupole).

-

-

Preparation of Standards:

-

Prepare individual stock solutions of h-Drug, d-Drug, and d-IS in a suitable organic solvent (e.g., DMSO) at 1 mg/mL.

-

Create a combined working solution of h-Drug and d-Drug for the calibration curve. Serially dilute this solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank plasma.

-

Prepare a working solution of the d-IS at a fixed concentration (e.g., 100 ng/mL) in ACN.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each plasma sample (calibrators, quality controls, and unknown study samples) into a 96-well plate.

-

Add 150 µL of the d-IS working solution in ACN to every well. The ACN will precipitate the plasma proteins.

-

Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant (containing the drugs) to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5-10 µL of the supernatant onto a C18 analytical column. Use a gradient elution with mobile phases of water + 0.1% formic acid and ACN + 0.1% formic acid. The goal is to achieve baseline separation from endogenous matrix components.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize MRM transitions for each compound (e.g., h-Drug: 350.2 -> 180.1; d-Drug: 356.2 -> 183.1; d-IS: 359.2 -> 186.1). The specific transitions must be determined experimentally.

-

-

-

Data Analysis:

-

For each sample, calculate the peak area ratio of the analyte (h-Drug or d-Drug) to the internal standard (d-IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentrations of h-Drug and d-Drug in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Interpretation: A Comparative Case Study

Consider a hypothetical drug, "Exemplar," and its deuterated analog, "d-Exemplar." After oral administration to human subjects, the following pharmacokinetic parameters were observed.

| Parameter | Exemplar (Non-deuterated) | d-Exemplar (Deuterated) | % Change | Implication |

| Tmax (hr) | 1.5 | 2.0 | +33% | Slower absorption or metabolism |

| Cmax (ng/mL) | 850 | 950 | +12% | Higher peak concentration |

| AUC₀-inf (ng*hr/mL) | 7,650 | 15,300 | +100% | Doubled total drug exposure |

| t½ (hr) | 6.0 | 11.5 | +92% | Significantly slower elimination |

| Clearance (L/hr) | 26.1 | 13.1 | -50% | Metabolism rate halved |

Interpretation: The data clearly show that deuteration at a key metabolic site on "Exemplar" had a profound effect. The clearance was halved, which in turn nearly doubled the elimination half-life and doubled the total drug exposure (AUC).[16] This demonstrates a successful application of the KIE to improve the drug's metabolic stability, potentially allowing for a lower or less frequent dose of d-Exemplar to achieve the same therapeutic effect as the parent drug.[7]

Regulatory Considerations

The U.S. Food and Drug Administration (FDA) considers deuterated versions of previously approved drugs as New Chemical Entities (NCEs).[17][18] This is a critical point for drug developers, as NCE designation provides a period of market exclusivity.[19] While developers can often leverage safety and efficacy data from the non-deuterated parent compound through a 505(b)(2) regulatory pathway, bridging studies are required.[9][19] These studies must characterize any differences in metabolism and pharmacokinetics to justify reliance on the original drug's data.[19]

Conclusion

Deuterium labeling has matured from a niche chemical tool into a clinically and commercially validated strategy in drug development.[1] By expertly applying the kinetic isotope effect, researchers can "harden" metabolic soft spots, leading to significant improvements in a drug's pharmacokinetic profile.[1] These enhancements—including increased half-life, greater exposure, and reduced production of toxic metabolites—can translate directly into safer and more effective medicines with more convenient dosing regimens for patients.[2][20] Furthermore, the use of deuterated internal standards remains the cornerstone of robust, accurate, and reproducible bioanalytical quantification, underpinning the integrity of pharmacokinetic data throughout the development pipeline.

References

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed. [Link]

-

van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. [Link]

-

Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]

-

Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Salamandra. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Troutman Pepper. (2017). Deuterated Drugs Are New Chemical Entities. JDSupra. [Link]

-

Glaser, M., & Al-Tameemi, M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6694-6742. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]

-

Karst, K. R. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. FDA Law Blog. [Link]

-

Mutlib, A. E. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(49), 6347-6349. [Link]

-

Russak, E. M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]

-

Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.uniupo.it [research.uniupo.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 18. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 19. salamandra.net [salamandra.net]

- 20. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Piperazine-d8 Dihydrochloride: Properties, Applications, and Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Compounds in Modern Research

In the landscape of pharmaceutical and biomedical research, the pursuit of analytical precision is paramount. Stable isotope-labeled compounds, particularly deuterated molecules, have emerged as indispensable tools for enhancing the accuracy and reliability of quantitative bioanalysis. Piperazine-d8 Dihydrochloride, a deuterated form of piperazine dihydrochloride, exemplifies the utility of this technology. By replacing eight hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, this compound becomes an ideal internal standard for mass spectrometry-based assays.[1] The increased mass of deuterium imparts a distinct mass shift, allowing for clear differentiation from the endogenous, non-labeled analyte, while maintaining nearly identical physicochemical properties. This guide provides a comprehensive overview of the molecular characteristics of Piperazine-d8 Dihydrochloride and a detailed protocol for its application in a validated LC-MS/MS workflow for pharmacokinetic studies.

Physicochemical Properties: A Comparative Analysis

The fundamental attributes of Piperazine-d8 Dihydrochloride are its molecular formula and weight, which are distinct from its non-deuterated counterpart due to the incorporation of deuterium.

| Property | Piperazine-d8 Dihydrochloride | Piperazine Dihydrochloride |

| Molecular Formula | C₄D₈H₄Cl₂N₂ | C₄H₁₂Cl₂N₂ |

| Average Molecular Weight | ~167.11 g/mol [2][3] | ~159.06 g/mol [4][5][6][7] |

| CAS Number | 849482-21-9[2][3][8][9][10] | 142-64-3[4][10][11] |

The replacement of eight protium (¹H) atoms with deuterium (²H) atoms results in a significant and predictable increase in the molecular weight of the molecule. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry.

Molecular Structure

The core structure of Piperazine-d8 Dihydrochloride consists of a six-membered ring containing two nitrogen atoms at opposite positions, with all eight hydrogen atoms on the carbon atoms replaced by deuterium.

Caption: Molecular structure of Piperazine-d8 Dihydrochloride.

The Significance of Deuteration in Bioanalysis

The use of a deuterated internal standard like Piperazine-d8 Dihydrochloride is a cornerstone of robust quantitative bioanalysis for several key reasons:

-

Co-elution with the Analyte: Due to its similar chemical structure, the deuterated standard co-elutes with the non-labeled analyte during liquid chromatography, experiencing the same chromatographic conditions.

-

Correction for Matrix Effects: Biological matrices such as plasma can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effect. Since the deuterated standard is chemically identical to the analyte, it is affected by the matrix in the same way, allowing for accurate correction of the analyte's signal.

-

Compensation for Sample Loss: Any loss of sample during the extraction and preparation process will affect both the analyte and the internal standard equally, ensuring that the ratio of their signals remains constant and the quantification accurate.

-

Improved Precision and Accuracy: By accounting for variations in sample handling, instrument response, and matrix effects, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.

Experimental Protocol: Quantification of Piperazine in Human Plasma using LC-MS/MS

This section outlines a detailed, validated protocol for the quantification of piperazine in human plasma samples using Piperazine-d8 Dihydrochloride as an internal standard. This method is particularly relevant for pharmacokinetic studies.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Piperazine Dihydrochloride and Piperazine-d8 Dihydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of piperazine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to create the calibration curve.

-

-

Internal Standard Working Solution (500 ng/mL):

-

Dilute the Piperazine-d8 Dihydrochloride stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 500 ng/mL.

-

Sample Preparation: Protein Precipitation

-

Sample Aliquoting:

-

To 50 µL of human plasma sample (calibration standards, quality control samples, or unknown samples) in a microcentrifuge tube, add 10 µL of the 500 ng/mL Piperazine-d8 Dihydrochloride internal standard working solution.

-

-

Vortexing:

-

Vortex the samples for 10 seconds to ensure thorough mixing.

-

-

Protein Precipitation:

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

-

Vortexing and Centrifugation:

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

-

Caption: Step-by-step workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm)[8] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 3.0)[8] |

| Mobile Phase B | Methanol[8] |

| Gradient | Isocratic: 50:50 (v/v) Mobile Phase A:B[8] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Piperazine: m/z 87.1 → 44.1 Piperazine-d8: m/z 95.1 → 50.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis and Quantification

-

Calibration Curve:

-

Construct a calibration curve by plotting the peak area ratio of piperazine to Piperazine-d8 Dihydrochloride against the nominal concentration of the piperazine calibration standards.

-

-

Regression Analysis:

-

Perform a linear regression analysis with a weighting factor of 1/x² to determine the best fit for the calibration curve.

-

-

Quantification of Unknowns:

-

Determine the concentration of piperazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Piperazine-d8 Dihydrochloride is a powerful tool for researchers in drug development and related fields. Its use as an internal standard in LC-MS/MS assays provides a high degree of accuracy and precision, which is essential for reliable pharmacokinetic and other quantitative studies. The detailed protocol provided in this guide serves as a robust starting point for the development of validated bioanalytical methods, ensuring the generation of high-quality, reproducible data.

References

-

VIshal Laboratories. (n.d.). Piperazine Di Hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

precisionFDA. (n.d.). PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2,2,3,3,5,5,6,6-

ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_8)Piperazine--hydrogen chloride (1/2). Retrieved from [Link] - Lin, H., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride.

-

MySkinRecipes. (n.d.). Piperazine D8. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

- 1. Piperazine D8 [myskinrecipes.com]

- 2. [PDF] Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans * | Semantic Scholar [semanticscholar.org]

- 3. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling and Storage of Piperazine-d8 Dihydrochloride

This guide provides comprehensive safety and handling protocols for Piperazine-d8 Dihydrochloride, a deuterated derivative of Piperazine Dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure both personnel safety and the preservation of the compound's isotopic integrity. The substitution of hydrogen with deuterium can significantly alter a compound's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE), making such compounds invaluable in pharmacokinetic and metabolic research.[1][2] However, these unique properties also necessitate specialized handling procedures.

Hazard Identification and Toxicological Profile

Piperazine-d8 Dihydrochloride is the isotopically labeled form of Piperazine Dihydrochloride. While some suppliers classify the compound as non-hazardous, more comprehensive safety data sheets (SDS) indicate significant potential hazards.[3][4] Adhering to the principle of precaution, this guide adopts the more stringent hazard classifications.

Piperazine and its derivatives are known to have psychostimulant effects and can cause a range of toxicological symptoms, including agitation, anxiety, cardiac issues, and seizures.[5][6][7] Studies have also indicated that some piperazine designer drugs may induce hepatotoxicity by up-regulating key enzymes in cholesterol biosynthesis.[8] The dihydrochloride salt form can present additional irritation hazards.

GHS Classification

The following table summarizes the GHS hazard classifications for Piperazine-d8 Dihydrochloride, based on available safety data.[4] Researchers should always consult the specific SDS provided by their supplier.

| Hazard Class | Hazard Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Reproductive Toxicity | H361fd | Suspected of damaging fertility. Suspected of damaging the unborn child. |

| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects. |

Chemical and Physical Properties

Understanding the physicochemical properties of Piperazine-d8 Dihydrochloride is fundamental to its safe handling. The dihydrochloride salt form enhances aqueous solubility compared to the free base.[9]

| Property | Value | Source |

| CAS Number | 849482-21-9 | [10][11] |

| Molecular Formula | C₄D₈H₂N₂·2HCl | [9] |

| Molecular Weight | 167.11 g/mol | [2] |

| Appearance | White to cream-colored solid/powder | [12] |

| Melting Point | >240°C or >300°C (lit.) | [2][4] |

| Solubility | Soluble in water | [9] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

Core Handling and Storage Protocols

The primary challenges in handling Piperazine-d8 Dihydrochloride stem from its potential health hazards and its hygroscopic nature, which can lead to isotopic dilution via hydrogen-deuterium (H-D) exchange with atmospheric moisture.[13][14]

Personal Protective Equipment (PPE) Selection

A thorough risk assessment must precede any handling of the compound.[15] The following PPE is mandatory for minimizing exposure.

Caption: PPE Selection Workflow for Piperazine-d8 Dihydrochloride.

Protocol for Handling and Weighing Solid Compound

Due to its hygroscopic nature, handling the solid powder in ambient atmosphere should be minimized to prevent water absorption and maintain isotopic purity.[14]

Methodology:

-

Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare all glassware and tools by thoroughly drying them in an oven (e.g., 150°C for >4 hours) and allowing them to cool in a desiccator.[14]

-

Inert Atmosphere: Whenever possible, handle the solid compound inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[16] This is the most effective way to prevent moisture contamination.

-

Weighing: If a glove box is unavailable, perform weighing operations in a chemical fume hood. Work efficiently to minimize the compound's exposure time to the atmosphere. Use a container with a secure lid.

-

Aliquotting: Pre-calculate the required amounts and, if possible, aliquot the entire stock bottle into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material.

-